![molecular formula C17H18BrFN2O5S B4535988 N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4535988.png)
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
Introduction N1-(4-bromo-2-fluorophenyl)-N2-(2,5-dimethoxyphenyl)-N2-(methylsulfonyl)glycinamide is a complex organic compound. Its study is relevant for understanding the properties and reactions of similar organic structures.
Synthesis Analysis This compound's synthesis involves multiple steps that typically include halogenation, methoxylation, and the introduction of the methylsulfonyl group. For instance, bromo and fluoro groups are introduced via halogenation reactions. Methoxy groups may be introduced via methoxylation processes similar to those described in the study of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a SuFEx clickable reagent, which also involves bromide and sulfonyl groups (Leng & Qin, 2018).
Molecular Structure Analysis The molecular structure of this compound includes several distinct functional groups: a bromo-fluorophenyl group, a dimethoxyphenyl group, and a methylsulfonyl group. These groups contribute to the overall physical and chemical properties of the molecule. Research on similar structures, such as sulfonamide-derived compounds (Chohan & Shad, 2011), can offer insights into the structural behavior of such molecules.
Chemical Reactions and Properties The compound's reactivity is influenced by the presence of functional groups like bromo, fluoro, methoxy, and methylsulfonyl. These groups can undergo various chemical reactions, including substitution and addition reactions. Studies on similar compounds, such as the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide (2020), provide a basis for understanding these reactions.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O5S/c1-25-12-5-7-16(26-2)15(9-12)21(27(3,23)24)10-17(22)20-14-6-4-11(18)8-13(14)19/h4-9H,10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMKRBOPSTVTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.